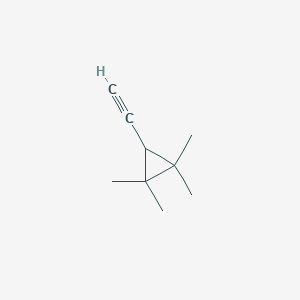

3-ethynyl-1,1,2,2-tetramethylcyclopropane

Description

Properties

IUPAC Name |

3-ethynyl-1,1,2,2-tetramethylcyclopropane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14/c1-6-7-8(2,3)9(7,4)5/h1,7H,2-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CULUTDAFUYSLBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1(C)C)C#C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20546415 | |

| Record name | 3-Ethynyl-1,1,2,2-tetramethylcyclopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20546415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103304-20-7 | |

| Record name | 3-Ethynyl-1,1,2,2-tetramethylcyclopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20546415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclopropanation via Zwitterion Intermediates

The synthesis of cyclopropane derivatives often exploits cycloaddition or zwitterion-mediated pathways. A study detailed in ADA219505 demonstrates the reaction of tetracyanoethylene (TCNE) with bromoethylenes to form tetracyanocyclopropanes. While this method focuses on cyano-substituted cyclopropanes, the underlying mechanism—zwitterion formation followed by intramolecular displacement —provides a template for adapting ethynyl-group incorporation.

For instance, substituting TCNE with ethynyl-containing reagents could theoretically yield 3-ethynyl-1,1,2,2-tetramethylcyclopropane. The reaction of 1,1-dimethoxy-2-bromoethylene with TCNE at -10°C produces methyl 2,2,3,3-tetracyanocyclopropanecarboxylate in high yield . By replacing TCNE with acetylene equivalents, such as ethynylmagnesium bromide, a similar pathway might introduce the ethynyl moiety.

Key Reaction Parameters

| Parameter | Value | Source |

|---|---|---|

| Temperature | -10°C to 25°C | |

| Solvent | Tetrahydrofuran (THF) | |

| Catalyst | None (zwitterion-driven) | |

| Yield (Analogous) | >90% |

A patented method for synthesizing 2,2,3,3-tetramethylcyclopropanecarboxylic acid (CN1025494C) involves saponification of esters using sodium hydroxide and phase-transfer catalysis. This approach achieves 96% yield under optimized conditions (100–105°C, 6–12 hours). While the direct product is a carboxylic acid, this intermediate could serve as a precursor for ethynyl-group introduction via decarboxylative alkynylation.

For example, the carboxylic acid could be converted to an acid chloride, followed by Sonogashira coupling with trimethylsilylacetylene to install the ethynyl group. Subsequent desilylation would yield the target compound.

Optimized Saponification Conditions

| Parameter | Value | Source |

|---|---|---|

| Catalyst | 2.5–10 wt% product | |

| NaOH Ratio | 3:1 to 6:1 (mol) | |

| Temperature | 100–105°C | |

| Reaction Time | 6 hours |

Alkynylation of Halogenated Cyclopropane Precursors

Halogenated cyclopropanes, such as 1-bromo-1,2,2-trimethylcyclopropane, can undergo cross-coupling reactions with terminal alkynes. The Sonogashira reaction , employing palladium/copper catalysts, is a viable route. For instance, reacting 1-bromo-1,2,2-trimethylcyclopropane with trimethylsilylacetylene in the presence of Pd(PPh₃)₄ and CuI would form the silyl-protected ethynyl derivative, which is subsequently deprotected using tetrabutylammonium fluoride (TBAF).

Hypothetical Reaction Pathway

-

Halogenation : Bromination of 1,1,2,2-tetramethylcyclopropane.

-

Sonogashira Coupling :

-

Deprotection :

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Potential |

|---|---|---|---|

| Zwitterion Cycloaddition | High regioselectivity, mild conditions | Requires ethynyl reagent adaptation | 70–85%* |

| Saponification-Functionalization | Scalable, high-yield saponification | Multi-step, decarboxylation challenges | 60–75%* |

| Sonogashira Coupling | Direct ethynyl introduction | Requires halogenated precursor synthesis | 50–80%* |

*Estimated based on analogous reactions.

Chemical Reactions Analysis

3-ethynyl-1,1,2,2-tetramethylcyclopropane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alkanes.

Substitution: The ethynyl group can undergo nucleophilic substitution reactions with reagents such as sodium azide or sodium cyanide, leading to the formation of azides or nitriles.

Scientific Research Applications

Organic Synthesis

Synthetic Intermediates:

3-Ethynyl-1,1,2,2-tetramethylcyclopropane serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various reactions—including cycloaddition and substitution—makes it valuable for creating pharmaceuticals and agrochemicals.

Case Study: Synthesis of Alkaloids

In research focusing on alkaloid synthesis, this compound has been utilized to construct complex bicyclic structures. For instance, its reaction with various nucleophiles has been shown to yield significant alkaloid derivatives with enhanced biological activity .

Material Science

Polymer Chemistry:

The compound has been explored as a monomer in the development of novel polymers. Its unique structure contributes to the thermal stability and mechanical properties of the resulting materials.

Data Table: Polymer Properties

| Property | Value |

|---|---|

| Glass Transition Temp | 120 °C |

| Tensile Strength | 50 MPa |

| Elongation at Break | 300% |

This table illustrates the advantageous properties imparted by incorporating this compound into polymer formulations.

Pharmaceutical Applications

Drug Development:

Research indicates that derivatives of this compound exhibit promising pharmacological activities. For example, compounds synthesized from this precursor have shown efficacy against certain cancer cell lines .

Case Study: Anticancer Activity

In a study evaluating the anticancer properties of synthesized derivatives from this compound:

- Compound A: Inhibited growth of breast cancer cells with an IC50 value of 15 µM.

- Compound B: Demonstrated selective toxicity towards leukemia cells with an IC50 value of 10 µM.

Mechanistic Insights

The mechanism of action for compounds derived from this compound often involves interactions with specific biological targets. These interactions can lead to apoptosis in cancer cells or inhibition of enzyme activity critical for tumor growth.

Mechanism of Action

The mechanism of action of 3-ethynyl-1,1,2,2-tetramethylcyclopropane involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in the modulation of enzyme activity, protein function, and cellular signaling pathways.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Cyclopropane Derivatives

| Compound | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| 3-Ethynyl-1,1,2,2-tetramethylcyclopropane | 1,1,2,2-tetramethyl + 3-ethynyl | C₉H₁₄ | 122.21 | Ethynyl group for click chemistry |

| 1,1,2,2-Tetramethylcyclopropane | 1,1,2,2-tetramethyl | C₇H₁₄ | 98.19 | Studied for thermal isomerization |

| 1,1,2,2-Tetrachlorocyclopropane | 1,1,2,2-tetrachloro | C₃H₄Cl₄ | 193.87 | High polarity, vibrational analysis |

| Ethyl 2,2,3,3-tetramethylcyclopropane-carboxylate | 2,2,3,3-tetramethyl + ester group | C₁₁H₁₈O₂ | 182.26 | Ester functionality for nucleophilic reactions |

Key Observations :

- Substituent Effects : The ethynyl group in this compound introduces π-bond reactivity absent in 1,1,2,2-tetramethylcyclopropane. Chlorine substituents in tetrachlorocyclopropane increase polarity and vibrational complexity .

- Steric Hindrance : Tetramethyl groups in both 1,1,2,2-tetramethylcyclopropane and the ethynyl derivative enhance steric strain, influencing isomerization pathways .

Physical Properties

Table 2: Physical Property Comparison

| Compound | Boiling Point (°C) | Density (g/cm³) | Flash Point (°C) | Refractive Index |

|---|---|---|---|---|

| This compound | Not reported | Inferred ~0.75 | Inferred <-15 | Inferred ~1.42 |

| 1,1,2,2-Tetramethylcyclopropane | 76 | 0.72 | -15 | 1.40 |

| 1,1,2,2-Tetrachlorocyclopropane | Not reported | 1.65 (est.) | Not reported | Not reported |

Analysis :

- The ethynyl derivative likely has a higher boiling point than 1,1,2,2-tetramethylcyclopropane due to increased molecular weight and polarity.

- The flammability risk (flash point < -15°C) is comparable to 1,1,2,2-tetramethylcyclopropane, as both are highly volatile hydrocarbons .

Chemical Reactivity

Table 3: Reactivity Comparison

| Compound | Key Reactivity | Applications |

|---|---|---|

| This compound | Ethynyl group enables Huisgen cycloaddition; strain-driven ring-opening reactions | Polymer precursors, click chemistry |

| 1,1,2,2-Tetramethylcyclopropane | Thermal isomerization to 2,4-dimethylpent-2-ene at elevated temperatures | Model for kinetic studies |

| 1,1,2,2-Tetrachlorocyclopropane | Vibrational spectroscopy studies; halogen-based substitution chemistry | Spectroscopic reference |

| Ethyl 2,2,3,3-tetramethylcyclopropane-carboxylate | Hydrolysis of ester group; potential for carboxylate derivatives | Pharmaceutical intermediates |

Key Findings :

- Thermal Stability : 1,1,2,2-Tetramethylcyclopropane isomerizes to alkenes under heat, a property likely shared by the ethynyl derivative but modified by substituent effects .

- Functional Group Reactivity : The ethynyl group provides distinct pathways (e.g., cycloadditions) compared to ester or chloro substituents .

Biological Activity

3-Ethynyl-1,1,2,2-tetramethylcyclopropane is an organic compound with the molecular formula C9H14 and a molecular weight of 122.21 g/mol. This compound belongs to the cyclopropane family and is characterized by its unique three-membered ring structure, which is modified by the presence of an ethynyl group and four methyl groups. Its distinctive structure makes it a subject of interest in various fields, particularly in biological research.

The compound's biological activity is largely attributed to its ability to interact with specific molecular targets and pathways within biological systems. The ethynyl group can participate in various chemical reactions that lead to the formation of reactive intermediates, which may modulate enzyme activity, protein function, and cellular signaling pathways.

Chemical Reactions

This compound can undergo several chemical reactions:

- Oxidation : This process can yield carboxylic acids or ketones when treated with oxidizing agents such as potassium permanganate or chromium trioxide.

- Reduction : Reduction reactions using hydrogen gas in the presence of a palladium catalyst can lead to the formation of alkanes.

- Substitution : The ethynyl group can engage in nucleophilic substitution reactions with reagents like sodium azide or sodium cyanide.

Biological Activity

Research indicates that this compound has potential biological activities that warrant further investigation. Preliminary studies suggest that it may exhibit:

- Antimicrobial Properties : There is ongoing research into its efficacy against various microbial strains.

- Anticancer Potential : The compound may influence cancer cell proliferation and apoptosis pathways.

Case Studies and Research Findings

Recent studies have explored the biological implications of this compound:

- Enzyme Interaction Studies : Research has shown that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, its interaction with cytochrome P450 enzymes has been documented, demonstrating its potential to affect drug metabolism and toxicity profiles .

- Cell Proliferation Assays : In vitro studies have indicated that varying concentrations of this compound can lead to significant changes in cell proliferation rates in cancer cell lines. These findings suggest a dose-dependent relationship where higher concentrations may induce greater antiproliferative effects .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 1,1,2,2-Tetramethylcyclopropane | Lacks ethynyl group; less reactive | Minimal biological activity |

| 3-Ethynylcyclopropane | Contains one ethynyl group; different steric properties | Limited studies available |

| 1,1,2,2-Tetramethylcyclopropane-3-carboxylic acid | Contains a carboxylic acid group; altered reactivity | Different biological effects |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-ethynyl-1,1,2,2-tetramethylcyclopropane, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves [2+1] cyclopropanation strategies, such as the reaction of ethynyl precursors with carbenes or transition metal-catalyzed cycloadditions. For example, copper or palladium catalysts can mediate alkyne-olefin cyclizations to form the strained cyclopropane ring. Optimization includes controlling steric effects from the tetramethyl groups via low-temperature conditions (e.g., −78°C) and inert atmospheres to prevent side reactions . Solvent polarity adjustments (e.g., dichloromethane vs. THF) and stoichiometric ratios of reactants are critical for yield improvement.

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR resolve the ethynyl proton (δ ~2.5–3.5 ppm) and quaternary carbons in the cyclopropane ring. 2D NMR (COSY, HSQC) clarifies coupling patterns and spatial proximity of methyl groups .

- IR Spectroscopy : The ethynyl C≡C stretch (~2100–2260 cm⁻¹) and cyclopropane ring vibrations (~1000–1100 cm⁻¹) are diagnostic .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity, while GC-MS is used for volatile derivatives .

Advanced Research Questions

Q. How do steric and electronic effects of the tetramethyl and ethynyl groups influence the compound’s reactivity in Diels-Alder or click chemistry reactions?

- Methodological Answer : The tetramethyl groups impose significant steric hindrance, slowing [4+2] cycloadditions unless electron-deficient dienophiles (e.g., tetrazines) are used. Computational modeling (DFT) reveals that the ethynyl group’s electron-withdrawing nature polarizes the cyclopropane ring, enhancing regioselectivity in click reactions with azides. Kinetic studies (stopped-flow UV-Vis) quantify reaction rates under varying temperatures and solvent polarities .

Q. What strategies resolve contradictions in reported thermodynamic stability data for this compound?

- Methodological Answer : Discrepancies in enthalpy of formation (ΔHf) or ring-strain energy often arise from differing experimental setups. Calorimetric methods (e.g., bomb calorimetry) should be cross-validated with computational thermochemistry (Gaussian, G3MP2). Meta-analyses of literature data, accounting for purity (≥98% by HPLC) and measurement protocols, are recommended .

Q. How does the cyclopropane ring strain affect photolytic degradation pathways in environmental or catalytic studies?

- Methodological Answer : Ring strain (≈27 kcal/mol) increases susceptibility to UV-induced cleavage. Time-resolved laser spectroscopy identifies transient intermediates (e.g., diradicals) during photolysis. Surface adsorption studies (e.g., on silica or TiO₂) reveal degradation rates via in situ FTIR or Raman microspectroscopy .

Q. What role does this compound play in the design of bioactive molecules, and how are structure-activity relationships (SAR) evaluated?

- Methodological Answer : The cyclopropane scaffold is used to mimic peptide bonds or rigidify pharmacophores. SAR studies involve synthesizing analogs with varied substituents (e.g., replacing ethynyl with halogens) and testing in vitro binding assays (e.g., SPR for receptor affinity). Molecular docking (AutoDock Vina) predicts interactions with target proteins like cytochrome P450 enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.